molecular formula C15H12N2O2S B2933806 N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide CAS No. 942002-80-4

N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide

Cat. No.: B2933806
CAS No.: 942002-80-4
M. Wt: 284.33
InChI Key: AAAFCENGELOZHL-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide (CAS Number: 941877-61-8) is a synthetic small molecule with the molecular formula C15H12N2O2S and a molecular weight of 284.3 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and high binding affinity to diverse therapeutic targets . This reagent is of significant interest in oncology research, particularly in the study of BCR-ABL1 kinase inhibition for chronic myeloid leukemia (CML). It serves as a key structural analog to novel N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives identified as potent BCR-ABL1 inhibitors through structure-based virtual screening . These inhibitors are valuable for exploring combination therapies, especially with allosteric inhibitors like asciminib, to overcome drug resistance . The benzothiazole scaffold is also recognized for its potential in neurology research, as related derivatives have been investigated as selective antagonists for zinc-activated channels (ZAC), which are atypical Cys-loop receptors . The planar structure of the benzothiazole ring enables effective π-π stacking interactions with protein binding sites, while the phenoxyacetamide moiety allows for strategic structural modifications to fine-tune pharmacological properties . Researchers can utilize this compound as a building block or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing novel biological mechanisms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(9-19-12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-20-14/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAFCENGELOZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide typically involves the coupling of substituted 2-amino benzothiazoles with phenoxyacetic acid derivatives. One common method involves the reaction of 2-amino benzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to form 2-phenoxyacetic acid and 5-aminobenzothiazole. For example:

  • Basic hydrolysis : NaOH (2M, reflux, 6 hours) cleaves the amide bond, yielding >90% 2-phenoxyacetic acid .

  • Acidic hydrolysis : HCl (6M, 100°C, 8 hours) produces similar results but with lower efficiency (~75%) .

Electrophilic Aromatic Substitution

The benzothiazole ring participates in nitration and sulfonation at the 4-position due to electron-withdrawing effects:

ReactionConditionsProductYield
NitrationHNO₃/H₂SO₄, 0°C, 2 hours4-Nitrobenzothiazole derivative60%
SulfonationSO₃/H₂SO₄, 50°C, 4 hours4-Sulfobenzothiazole derivative55%

Substitution at the Acetamide Side Chain

The phenoxy group can undergo alkylation or halogenation :

  • Alkylation : Reaction with ethyl bromoacetate (K₂CO₃, DMF, 80°C, 12 hours) forms ethyl 2-phenoxyacetate derivatives (85% yield) .

  • Chlorination : Treatment with PCl₅ (reflux, 3 hours) converts the phenoxy group to 2-chlorophenoxyacetamide (70% yield) .

Benzothiazole Ring Oxidation

The benzothiazole sulfur atom oxidizes to a sulfoxide or sulfone:

ReagentConditionsProductYield
H₂O₂ (30%)Acetic acid, 60°C, 4hBenzothiazole sulfoxide65%
mCPBADCM, 25°C, 12hBenzothiazole sulfone70%

Phenoxy Group Reduction

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the phenoxy group to cyclohexyloxyacetamide (90% yield) .

Cross-Coupling Reactions

The benzothiazole nitrogen participates in Buchwald-Hartwig amination with aryl halides:

  • Example: Reaction with 4-bromotoluene (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 12 hours) yields N-(4-methylphenyl) derivatives (60% yield) .

Mechanistic Insights

  • Amide bond cleavage : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, stabilized by benzothiazole’s electron-withdrawing effect .

  • Electrophilic substitution : Directed by the benzothiazole’s aromatic electronic profile, favoring para-substitution .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. In the case of its anti-inflammatory activity, the compound may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle LogP/LCMS Data Reference
This compound (Target) C₁₅H₁₂N₂O₂S 284.33 (calculated) Phenoxy, benzothiazole Benzo[d]thiazole N/A
VU0453660 (Compound 7) C₁₅H₁₂BrN₂O₂S 363.1 1-Bromonaphthyl, thiazole Thiazole RT = 0.729 min
VU0453661 (Compound 8) C₁₃H₁₃N₂O₂ 279.2 Naphthyl, pyridine Pyridine RT = 0.567 min
N-(5-Benzoyl-4-phenyl-thiazol-2-yl)-N-phenyl-acetamide C₂₄H₁₈N₂O₂S 398.48 Benzoyl, phenyl Thiazole LogP = 5.725
2-(Benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-...acetamide C₁₇H₁₆FN₃O₅S 393.4 Benzodioxole, fluorothiadiazole Thiadiazole N/A

Table 2: Functional Group Impact on Properties

Functional Group Effect on Solubility Effect on Binding Affinity Example Compound
Phenoxyacetamide Moderate polarity Enhances hydrogen bonding Target compound
Thiazole Low polarity Facilitates π-interactions VU0453660
Bromophenyl Increased lipophilicity Halogen bonding 9c
Fluorine substituent Improved permeability Electrophilic interactions

Biological Activity

N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzo[d]thiazole moiety linked to a phenoxyacetamide structure. This unique combination contributes to its biological activity, allowing it to interact with various biological targets.

Target Enzymes

The compound has been shown to interact with cyclooxygenase (COX) enzymes, which play a critical role in the arachidonic acid pathway, influencing inflammation and pain responses. The inhibition of COX enzymes suggests potential anti-inflammatory and analgesic effects.

Biochemical Pathways

The compound's interaction with COX enzymes may lead to alterations in prostaglandin synthesis, which is pivotal in mediating inflammatory responses. Additionally, it has been observed to induce apoptosis and cause cell cycle arrest in certain cancer cell lines, indicating potential anticancer properties.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Activity : Research has demonstrated that it can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives have shown IC50 values lower than established chemotherapeutics like doxorubicin .
  • Anticonvulsant Properties : Some studies suggest that benzothiazole derivatives may exhibit anticonvulsant effects, making them candidates for further investigation in neurological applications .
  • Antidiabetic Effects : There is emerging evidence that this compound may modulate insulin signaling pathways, suggesting potential benefits in diabetes management .

Anticancer Studies

A notable study investigated the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability, with IC50 values showcasing their potency against tumors such as glioblastoma and melanoma .

CompoundCell Line TestedIC50 (µg/mL)Mechanism
1A549 (Lung)1.61Apoptosis Induction
2U251 (Glioblastoma)1.98Cell Cycle Arrest
3WM793 (Melanoma)<10Inhibition of Proliferation

Antimicrobial Activity

In antimicrobial evaluations, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions showed enhanced antibacterial effects when combined with cell-penetrating peptides .

Q & A

Q. Optimization strategies :

  • Solvent polarity : Polar aprotic solvents (DMF) improve reaction rates but may require purification via column chromatography.
  • Catalyst loading : 1.2–1.5 equivalents of coupling agents enhance yields .
  • Monitoring : TLC (hexane:EtOAc, 9:1) to track reaction progress .
  • Purification : Recrystallization in ethanol or ethyl acetate improves purity (≥95%) .

Q. Example yield table :

MethodSolventCatalystTemp (°C)Yield (%)
Nucleophilic substitutionToluene/H₂ONaN₃11065–75
Amide couplingDMFHATU6080–85

Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?

Answer:

  • 1H/13C NMR :
    • Acetamide protons : δ 2.5–3.5 ppm (CH₂), δ 7.5–8.0 ppm (aromatic H) .
    • Phenoxy group : δ 6.8–7.2 ppm (multiplet for aromatic protons) .
  • IR spectroscopy :
    • Amide C=O stretch: ~1650 cm⁻¹ .
    • Thiazole ring vibrations: ~730 cm⁻¹ (C-S) .
  • Mass spectrometry : Molecular ion peak at m/z 312.08 (calculated for C₁₅H₁₂N₂O₂S) .
  • X-ray crystallography : SHELXL refinement confirms bond lengths (C-N: 1.33 Å) and dihedral angles .

How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Answer:

  • Assay standardization :
    • Use identical cell lines (e.g., HepG2 vs. MCF-7) and enzyme batches (e.g., recombinant PRMT5) .
    • Validate purity via HPLC (>98%) to exclude impurities affecting results .
  • Structural validation : Compare crystallographic data (e.g., SHELXL-refined structures) to confirm compound identity .
  • Meta-analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with activity trends .

Q. Example SAR table :

Substituent (R)IC₅₀ (PRMT5, μM)LogPSolubility (mg/mL)
-H0.452.10.12
-Cl0.282.80.08
-OCH₃1.201.70.25

What computational strategies are employed to elucidate the binding mechanisms of this compound with target proteins?

Answer:

  • Molecular docking :
    • Glide or AutoDock Vina predicts binding poses in PRMT5’s active site (e.g., hydrogen bonds with Arg368) .
  • Molecular dynamics (MD) :
    • 100-ns simulations assess complex stability (RMSD < 2.0 Å) .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors on acetamide) .

Q. Example docking scores :

SoftwareBinding Energy (kcal/mol)Key Interactions
AutoDock Vina-9.2H-bond with Arg368, π-π stacking with Phe319
Glide-8.7Hydrophobic packing with Leu312

What in vitro assays are recommended to evaluate the enzyme inhibitory potential of this compound?

Answer:

  • Fluorescence-based assays :
    • PRMT5 inhibition: Measure methyltransferase activity using SAM-cofactor analogs .
  • Kinetic studies :
    • Determine Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations .
  • Cell viability assays :
    • MTT assay in cancer cell lines (e.g., MDA-MB-231) with IC₅₀ values <10 μM indicating potency .

How can the pharmacokinetic properties of this compound be optimized through structural modification?

Answer:

  • Lipophilicity reduction : Introduce polar groups (e.g., -OH, -COOH) to lower LogP (<2.5) .
  • Metabolic stability : Fluorination at the phenoxy ring reduces CYP450-mediated oxidation .
  • Prodrug strategies : Esterify acetamide to enhance oral bioavailability (e.g., ethyl ester hydrolysis in vivo) .

Q. Example ADME data :

DerivativeLogPt₁/₂ (hepatic microsomes, h)Caco-2 Permeability (×10⁻⁶ cm/s)
Parent compound2.81.28.5
Fluorinated analog2.32.812.4

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